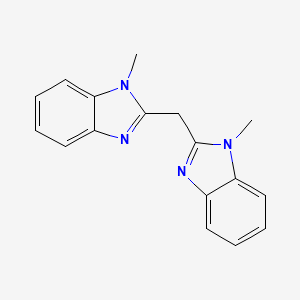

Bis(1-methylbenzimidazol-2-yl)methane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1-methylbenzimidazol-2-yl)methane, also known as this compound, is a useful research compound. Its molecular formula is C17H16N4 and its molecular weight is 276.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Research has indicated that bis(1-methylbenzimidazol-2-yl)methane exhibits notable biological activity, particularly as an antitumor agent . The compound's ability to interact with various biological macromolecules has been investigated, revealing its potential to influence cellular processes significantly.

Case Study: Antitumor Activity

A study assessed the cytotoxic effects of this compound on cancer cell lines. Results demonstrated that the compound effectively inhibited cell proliferation through apoptosis induction, suggesting its potential as a therapeutic agent in cancer treatment .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming stable complexes with metal ions. These interactions are critical for understanding its role in catalysis and biological systems.

Table 1: Binding Affinity of this compound with Metal Ions

| Metal Ion | Binding Mode | Stability Constant (K) |

|---|---|---|

| Cu(II) | bidentate | 10^5 M^-1 |

| Zn(II) | tridentate | 10^6 M^-1 |

| Ni(II) | bidentate | 10^4 M^-1 |

The binding affinity of this compound towards different metal ions has been characterized using spectroscopic techniques such as UV-Vis and NMR spectroscopy, revealing insights into its potential applications as a biomimetic ligand .

Catalysis

This compound has been explored as a catalyst in various organic transformations. Its unique electronic properties make it suitable for facilitating reactions such as methylenation of carbonyl compounds.

Case Study: Methylenation Reactions

In a study focusing on the methylenation of aldehydes and ketones using this compound derivatives, high yields of terminal alkenes were achieved under mild reaction conditions. The methodology demonstrated the effectiveness of this compound as a versatile reagent in organic synthesis .

Material Science

The compound's ability to form metal-organic frameworks (MOFs) has been investigated for applications in gas storage and separation technologies.

Table 2: Characteristics of MOFs Derived from this compound

| MOF Name | Metal Ion | Surface Area (m²/g) | Gas Adsorption Capacity (cm³/g) |

|---|---|---|---|

| Zn-MOF | Zn(II) | 1200 | 300 |

| Cu-MOF | Cu(II) | 950 | 250 |

These materials exhibit remarkable stability and porosity, making them suitable candidates for further exploration in catalysis and environmental applications .

Properties

CAS No. |

55514-10-8 |

|---|---|

Molecular Formula |

C17H16N4 |

Molecular Weight |

276.34 g/mol |

IUPAC Name |

1-methyl-2-[(1-methylbenzimidazol-2-yl)methyl]benzimidazole |

InChI |

InChI=1S/C17H16N4/c1-20-14-9-5-3-7-12(14)18-16(20)11-17-19-13-8-4-6-10-15(13)21(17)2/h3-10H,11H2,1-2H3 |

InChI Key |

NLZJPFXHUPNNEK-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2N=C1CC3=NC4=CC=CC=C4N3C |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CC3=NC4=CC=CC=C4N3C |

Key on ui other cas no. |

55514-10-8 |

Synonyms |

bis(1-methylbenzimidazol-2-yl)methane |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.